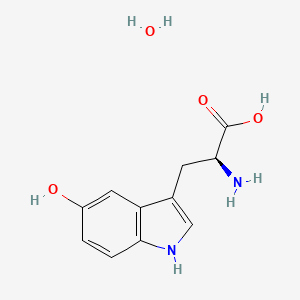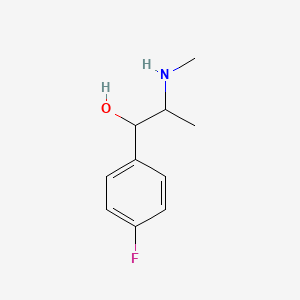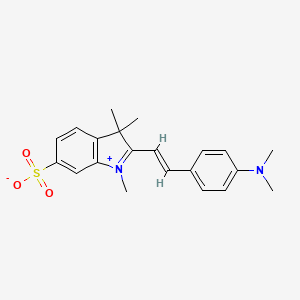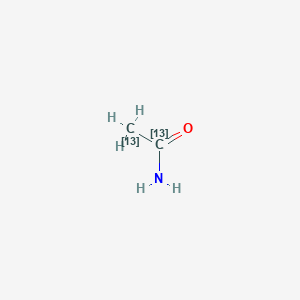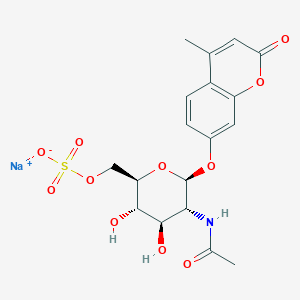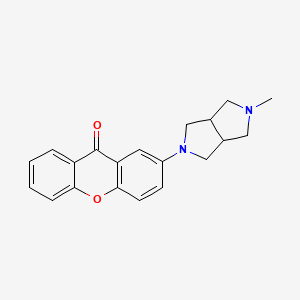
TH-302-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TH-302-d8 is the isotope-labeled analog of TH-302, a hypoxia-activated prodrug. TH-302 is designed to target hypoxic regions within tumors, which are often resistant to conventional chemotherapy and radiation treatments. The compound is activated under low oxygen conditions, releasing a cytotoxic agent that can effectively kill cancer cells in these hypoxic zones .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
TH-302-d8 is synthesized by incorporating deuterium atoms into the TH-302 molecule. The synthesis involves the following steps:
Preparation of the Nitroimidazole Moiety: The nitroimidazole moiety is synthesized through nitration and subsequent reduction reactions.
Attachment of the Bromo-Isophosphoramide Mustard: The bromo-isophosphoramide mustard is attached to the nitroimidazole moiety through a series of nucleophilic substitution reactions.
Deuterium Labeling: Deuterium atoms are introduced into the molecule using deuterated reagents and solvents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the nitroimidazole moiety and bromo-isophosphoramide mustard are synthesized.
Deuterium Incorporation: Deuterium is incorporated using deuterated solvents and reagents in large-scale reactors.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
TH-302-d8 undergoes several types of chemical reactions, including:
Reduction: Under hypoxic conditions, this compound is reduced by cellular reductases to release the active cytotoxic agent.
Substitution: The bromo groups in the bromo-isophosphoramide mustard can undergo nucleophilic substitution reactions.
Oxidation: In the presence of oxygen, the reduced form of this compound can be re-oxidized to its original form.
Common Reagents and Conditions
Reduction: Cellular reductases and low oxygen conditions.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Molecular oxygen and oxidizing agents.
Major Products
Reduction: The active cytotoxic agent, bromo-isophosphoramide mustard.
Substitution: Various substituted derivatives of the bromo-isophosphoramide mustard.
Oxidation: The original this compound molecule.
Aplicaciones Científicas De Investigación
TH-302-d8 has several scientific research applications, including:
Cancer Therapy: this compound is used in preclinical and clinical studies to target hypoxic regions within tumors.
Hypoxia Studies: The compound is used to study the effects of hypoxia on tumor progression and treatment resistance.
Drug Delivery Systems: This compound is incorporated into nanodrug delivery systems to enhance its targeting and efficacy.
Biological Research: The compound is used to investigate the molecular mechanisms of hypoxia-activated prodrugs and their effects on cancer cells.
Mecanismo De Acción
TH-302-d8 is activated under hypoxic conditions by cellular reductases, which reduce the nitroimidazole moiety to a radical anion. This radical anion undergoes fragmentation to release the active cytotoxic agent, bromo-isophosphoramide mustard. The cytotoxic agent then alkylates DNA, leading to DNA cross-linking and cell death. The molecular targets include DNA and various cellular reductases involved in the activation process .
Comparación Con Compuestos Similares
TH-302-d8 is compared with other hypoxia-activated prodrugs, such as:
Tirapazamine: Another hypoxia-activated prodrug that releases a cytotoxic agent under low oxygen conditions.
PR-104: A hypoxia-activated prodrug that releases a nitrogen mustard cytotoxic agent.
Banoxantrone (AQ4N): A hypoxia-activated prodrug that releases a cytotoxic anthraquinone derivative.
Conclusion
This compound is a promising hypoxia-activated prodrug with significant potential in cancer therapy and hypoxia research. Its unique activation mechanism and cytotoxic agent make it a valuable tool for targeting hypoxic regions within tumors and studying the effects of hypoxia on cancer progression and treatment resistance.
Propiedades
Número CAS |
918632-75-4 |
|---|---|
Fórmula molecular |
C₉H₈D₈Br₂N₅O₄P |
Peso molecular |
457.09 |
Sinónimos |
N,N’-Bis(2-bromoethyl)phosphorodiamidic Acid-d8 (1-Methyl-2-nitro-1H-imidazol-5-yl)methyl Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



